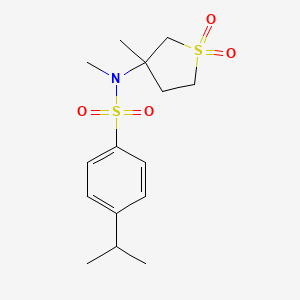
4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H23NO4S2 and its molecular weight is 345.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure
The compound can be described by its chemical formula C13H17N1O2S and features a sulfonamide group linked to a tetrahydrothiophene moiety. Its structural characteristics contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydrothiophene Core : The starting material is often a substituted thiophene derivative.
- Sulfonamide Formation : The introduction of the benzenesulfonamide moiety is achieved through reaction with sulfonyl chlorides.
- Final Modifications : Isopropyl and methyl substitutions are introduced to enhance biological activity.
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit antitumor properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various cancer cell lines by disrupting cell cycle progression. A study on related compounds demonstrated that they could inhibit mitosis and induce G1 phase accumulation in P388 murine leukemia cells .
GIRK Channel Activation
Recent studies have identified that compounds incorporating the 1,1-dioxidotetrahydrothiophen-3-yl group act as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. Specifically, modifications to this scaffold yielded compounds with nanomolar potency and improved metabolic stability compared to traditional urea-based inhibitors .
Case Study 1: Antitumor Efficacy
A series of benzenesulfonamide derivatives were synthesized and evaluated for their antitumor activity. Among these, certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant potential for further development .
Case Study 2: GIRK Channel Modulation
In a study focusing on GIRK channel activation, the compound was tested alongside several analogs. The results indicated that it selectively activated GIRK1/2 channels while showing reduced activity against GIRK1/4 channels, highlighting its potential therapeutic applications in cardiovascular diseases .
Data Table: Biological Activity Overview
| Activity | IC50 Value (µM) | Mechanism |
|---|---|---|
| Antitumor (P388 cells) | 0.5 - 5 | Cell cycle disruption |
| GIRK Channel Activation | 0.137 | Potassium channel modulation |
Propiedades
IUPAC Name |
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-12(2)13-5-7-14(8-6-13)22(19,20)16(4)15(3)9-10-21(17,18)11-15/h5-8,12H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBMUNHFJVFSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














